molecular formula C9H11N3O B2867856 5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole CAS No. 1865116-87-5

5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole

Cat. No.: B2867856
CAS No.: 1865116-87-5
M. Wt: 177.207
InChI Key: PDVPNLLXRWPLBN-UHFFFAOYSA-N
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Description

5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole is a heterocyclic compound that features both an isoxazole and an imidazole ring. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-1H-imidazole with a suitable isoxazole precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Scientific Research Applications

5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-imidazolecarboxaldehyde
  • 5-methyl-1H-imidazole-4-carbaldehyde
  • 4-formyl-5-methyl-1H-imidazole

Uniqueness

5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole is unique due to its dual-ring structure, which combines the properties of both isoxazole and imidazole rings. This combination enhances its chemical reactivity and potential biological activities compared to similar compounds that contain only one of these rings .

Properties

IUPAC Name

5-methyl-4-[(2-methylimidazol-1-yl)methyl]-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7-9(5-11-13-7)6-12-4-3-10-8(12)2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVPNLLXRWPLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2C=CN=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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